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Compound of Interest |

2-(2-Chlorophenyl)cyclopentan-1-
Compound Name:
one

CAS No.: 1242029-81-7

Cat. No.: B1467557

. J

Technical Monograph: o-Chlorophenyl
Cyclopentyl Ketone
Nomenclature & Chemical Identification

0-Chlorophenyl cyclopentyl ketone is a critical aryl-cycloalkyl intermediate.[1][2] While
chemically stable, its structural significance lies in its role as the primary scaffold for the
synthesis of the dissociative anesthetic Ketamine and its metabolite Norketamine.[1]

The molecule features a steric clash between the carbonyl oxygen and the ortho-chloro
substituent, which influences its rotational barriers and reactivity profile during nucleophilic
addition.[1][2]

Table 1: Chemical Identity & Synonyms[2][3]
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Identifier Type

Value

IUPAC Name

(2-Chlorophenyl)(cyclopentyl)methanone

Common Synonyms

2-Chlorobenzoylcyclopentane; o-Chlorophenyl

cyclopentyl ketone; Cyclopentyl 2-chlorophenyl

ketone
CAS Number 6740-85-8
Molecular Formula C12H13CIO
Molecular Weight 208.68 g/mol
SMILES ClclccecclC(=0)ClCCCCl
InChl Key QIIMMRNZBJHXRI-UHFFFAOYSA-N

ble 2: Physical ies[1112]

Property

Specification

Physical State

Viscous liquid (Oil)

Color Colorless to pale yellow

Boiling Point 130°C at 5 mmHg (96°C at high vacuum)
Density 1.16 g/mL at 25°C

Solubility Soluble in MeOH, Et-0, DCM; Immiscible in

H20

Refractive Index

n20/D 1.547

Synthetic Pathways[1][6][7][8][9]

The industrial preparation of (2-Chlorophenyl)(cyclopentyl)methanone typically avoids direct

Friedel-Crafts acylation due to potential isomer mixtures.[1][2] The preferred route utilizes a

Grignard addition to a nitrile, which offers high regioselectivity.[1][2]

Primary Route: The Grignard-Nitrile Addition
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This method involves the nucleophilic attack of cyclopentylmagnesium bromide upon 2-
chlorobenzonitrile.[1][2] The intermediate imine salt is hydrolyzed to yield the ketone.[1][2]

Reaction Scheme:
o Formation of Grignard: Cyclopentyl bromide + Mg — Cyclopentylmagnesium bromide.[1][2]

e Nucleophilic Attack: Grignard + 2-Chlorobenzonitrile — Imine Magnesium Salt.[1][2]

o Acid Hydrolysis: Salt + H3O* - o-Chlorophenyl cyclopentyl ketone.[1][2]

Acid Hydrolysis
(H30+)

Nucleophilic Attack

2-Chlorobenzonitrile (Reflux)

Hydrolysis

Imine-Mg Complex (-NH3) - 0-Chlorophenyl

(Intermediate) cyclopentyl ketone
Cyclopentyl MgBr
(THF/Ether)

Click to download full resolution via product page

Figure 1: Synthetic workflow via the Grignard-Nitrile route.[2]

Detailed Experimental Protocol (Grighard Route)

Safety Note:This reaction involves air-sensitive reagents and exothermic steps.[1][2] All
glassware must be oven-dried and purged with Argon/Nitrogen.[1]

Step 1: Reagent Preparation
» Reagents: Magnesium turnings (1.2 eq), Cyclopentyl bromide (1.1 eq), Anhydrous THF.[2]

e Procedure: Initiate Grignard formation by adding a portion of cyclopentyl bromide to Mg in
THF with an iodine crystal catalyst.[1][2] Once reflux initiates, add the remaining bromide
dropwise to maintain a gentle boil.

Step 2: Coupling
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» Reagents: 2-Chlorobenzonitrile (1.0 eq).

e Procedure: Cool the Grignard solution to 0°C. Add 2-Chlorobenzonitrile dissolved in THF
dropwise over 60 minutes.

o Reaction: Allow to warm to room temperature, then reflux for 3-5 hours. The solution will
darken as the imine complex forms.[1][2]

Step 3: Hydrolysis & Workup

e Quenching: Cool the mixture to 0°C. Slowly add 3M HCI (exothermic!). Stir vigorously for 2
hours to hydrolyze the imine to the ketone.

o Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[2] Wash combined organics
with brine, dry over Na=SO4, and concentrate in vacuo.

 Purification: Distillation under high vacuum (0.5 mmHg) is required to separate the product

from unreacted nitrile.[2]

Structural Analysis & Characterization

Validation of the structure relies on distinguishing the cyclopentyl ring protons from the aromatic
protons and confirming the ketone carbonyl.[1]

Spectroscopic Signature[1][2]
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Method Diagnostic Signal Interpretation

Aromatic protons (ortho-

1H NMR (CDCIs) 8 7.2-7.5 ppm (m, 4H) ]
substituted pattern).[1][2]

Methine proton (CH-C=0) of

® 3.6 ppm (m, 1H
PP ( ) the cyclopentyl ring.[1][2]

Methylene protons of the
0 1.5-2.0 ppm (m, 8H) )
cyclopentyl ring.[1][2]

Strong C=0 stretch
IR Spectroscopy 1680-1690 cm~1 (conjugated with aryl ring).[1]

[2]

C-Cl stretch (ortho-

750 cm? I
substitution).[1][2]
Molecular ion [M]* (3:1 ratio
MS (EI) m/z 208 / 210
due to 3°CIA7Cl).[1][2]
Fragment: [2-CI-Ph-CQO]*
m/z 139

(Loss of cyclopentyl).[1][2]

Downstream Application: Ring Expansion to
Ketamine[1][2]

The most scientifically significant application of this ketone is the thermal rearrangement used
to synthesize Ketamine.[1][2] This process converts the 5-membered cyclopentyl ring into the
6-membered cyclohexanone ring found in the final drug.[1][2]

Mechanism:

o Alpha-Bromination: The ketone is brominated at the alpha-position of the cyclopentyl ring.[1]

[2]

e Imine Formation: Reaction with methylamine creates an alpha-bromo imine.[2]
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¢ Rearrangement: Under thermal conditions, the intermediate undergoes a ring expansion

(likely via an aziridinium-like transition state) to yield the alpha-amino cyclohexanone

(Ketamine).[1][2]

0-Chlorophenyl
cyclopentyl ketone

1-Bromocyclopentyl
(o-chlorophenyl) ketone

Methylamine (MeNH2)

Critical Ring Expansion Step

Alpha-hydroxy Imine
(Intermediate)

Thermal Rearrangement
(Ring Expansion)

Ketamine
(Cyclohexanone ring)

Click to download full resolution via product page

Figure 2: The ring-expansion mechanism converting the cyclopentyl precursor to the

cyclohexanone pharmacophore.[1][2]

Safety & Regulatory Status

Hazard Classification (GHS):

e H302: Harmful if swallowed.[1][2][3]
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e H317: May cause an allergic skin reaction.[1][2][3]
e H411: Toxic to aquatic life with long-lasting effects.[1][2]

Regulatory Context: Due to its direct utility in synthesizing Ketamine (a Schedule Il substance
in the US), this ketone is heavily monitored.[1][2]

e Precursor Status: It is often classified as a "List | Chemical" or "Watched Precursor"
depending on jurisdiction (e.g., EU drug precursor regulations, UN Convention against lllicit
Traffic in Narcotic Drugs).[1][2]

» Handling: Researchers must maintain strict inventory logs.[1][2] Waste disposal requires
incineration due to aquatic toxicity.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. ["o-Chlorophenyl cyclopentyl ketone" synonyms and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1467557#0-chlorophenyl-cyclopentyl-ketone-
synonyms-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1467557#o-chlorophenyl-cyclopentyl-ketone-synonyms-and-structure
https://www.benchchem.com/product/b1467557#o-chlorophenyl-cyclopentyl-ketone-synonyms-and-structure
https://www.benchchem.com/product/b1467557#o-chlorophenyl-cyclopentyl-ketone-synonyms-and-structure
https://www.benchchem.com/product/b1467557#o-chlorophenyl-cyclopentyl-ketone-synonyms-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1467557?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1467557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

